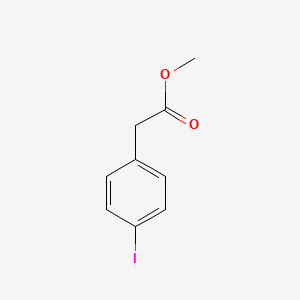
Methyl-4-Iodophenylacetat
Übersicht
Beschreibung
Methyl 4-iodophenylacetate (MIPA) is a synthetic compound that is used in a variety of scientific research applications. It is a versatile compound that can be used to study the biochemical and physiological effects of a variety of compounds. MIPA has been used in a wide range of laboratory experiments, both in the laboratory and in vivo, and has been found to have a number of advantages and limitations.
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
“Methyl-4-Iodophenylacetat” ist eine chemische Verbindung mit der Summenformel C9H9IO2 . Es wird aufgrund seiner einzigartigen Eigenschaften in verschiedenen chemischen Syntheseschritten eingesetzt. Es wird oft als Ausgangsmaterial oder Zwischenprodukt bei der Synthese anderer komplexer organischer Verbindungen verwendet .
Pharmazeutische Forschung
“this compound” und seine Derivate sind Gegenstand der pharmazeutischen Forschung. Sie werden bei der Entwicklung fortschrittlicher Verbindungen mit einer Vielzahl von biologischen Wirkungen eingesetzt .
Materialwissenschaft
Im Bereich der Materialwissenschaft werden “this compound” und seine Derivate als Korrosionsinhibitoren eingesetzt . Sie tragen zum Schutz von Metallen und Legierungen vor Korrosion bei, verlängern so ihre Lebensdauer und erhalten ihre strukturelle Integrität .
Organische Halbleiter
“this compound” spielt eine bedeutende Rolle bei der Weiterentwicklung organischer Halbleiter . Organische Halbleiter werden in einer Vielzahl von elektronischen Geräten verwendet, darunter organische Leuchtdioden (OLEDs) und organische Feldeffekttransistoren (OFETs) .
Biologische Forschung
“this compound” und seine Derivate zeigen viele pharmakologische Eigenschaften wie Antikrebs-, Entzündungshemmende, antimikrobielle, antihypertensive und antiatherosklerotische Eigenschaften . Dies macht sie wertvoll in der biologischen Forschung und Medikamentenentwicklung .
Industrielle Chemie
In der industriellen Chemie wird “this compound” in verschiedenen Reaktionen und Verfahren eingesetzt. Sein Jodatom macht es zu einer guten Abgangsgruppe, die in Substitutionsreaktionen durch andere Gruppen ersetzt werden kann .
Eigenschaften
IUPAC Name |
methyl 2-(4-iodophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIVBGQBEMSRLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439006 | |
| Record name | Methyl 4-Iodophenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63349-52-0 | |
| Record name | Methyl 4-Iodophenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

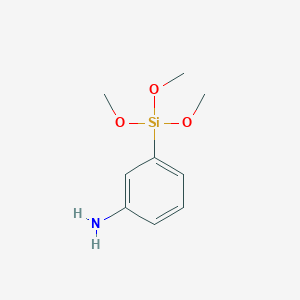
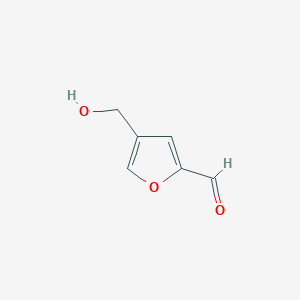
![3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid](/img/structure/B1588462.png)

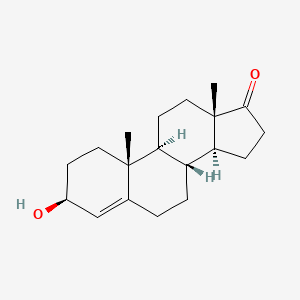
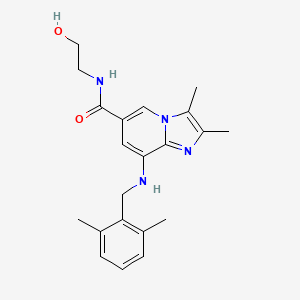

![N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylaniline](/img/no-structure.png)
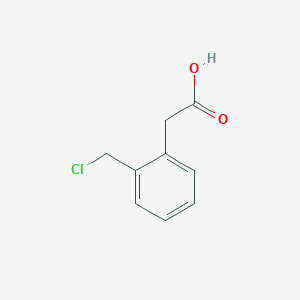
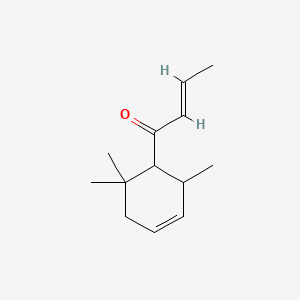

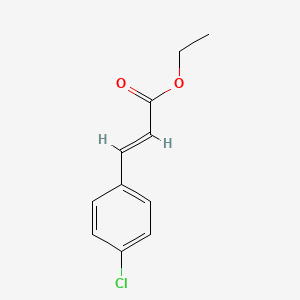
![cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(5Z,10Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,7,12,17,23-hexahydrocorrin-3-yl]propanoylamino]propan-2-yl phosphate;hydroxide;hydrochloride](/img/structure/B1588477.png)
